REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[Cl:19])[CH2:14]Cl>O>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:14][C:13]2[CH:16]=[CH:17][C:18]([Cl:19])=[C:11]([Cl:10])[CH:12]=2)[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]
|
Name
|
|
Quantity
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90.4 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
149.4 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(CCl)C=CC1Cl
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
After stirring 5-6 h at 60° C. the reaction mixture
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
by washing three times
|
Reaction Time |
5.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)CC1=CC(=C(C=C1)Cl)Cl)C)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |